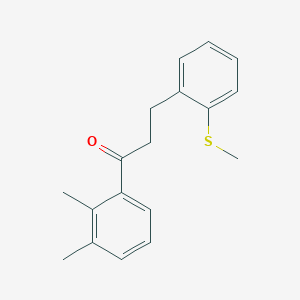

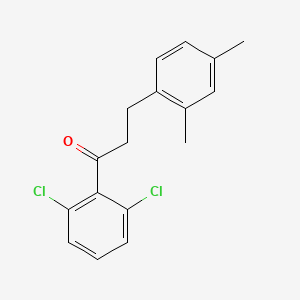

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

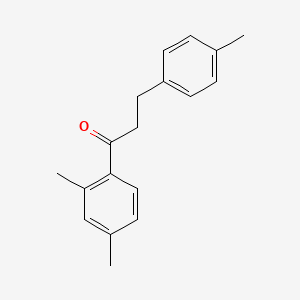

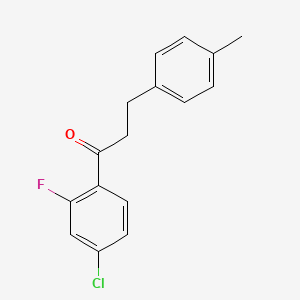

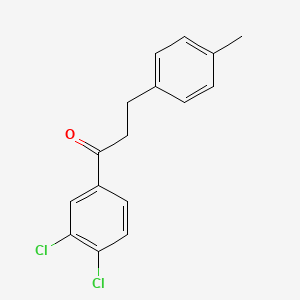

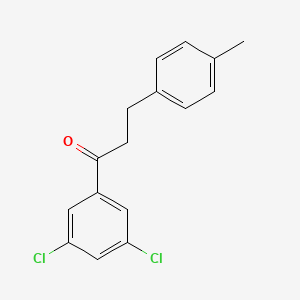

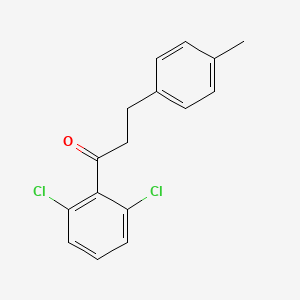

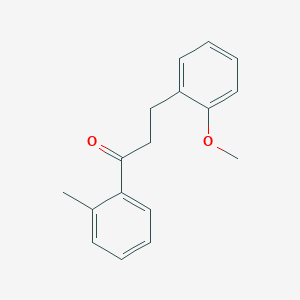

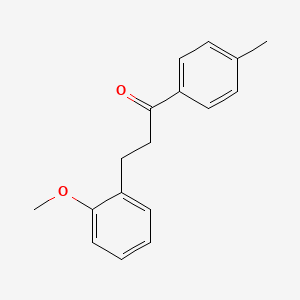

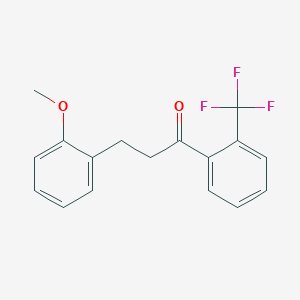

2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O and a molecular weight of 307.21 . It is categorized as a heterocyclic organic compound .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,6-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one . The InChI Key is QDTAMZOEAQUDLP-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C .Physical And Chemical Properties Analysis

The compound has a boiling point of 401.5ºC at 760 mmHg and a flash point of 169.7ºC . Its density is 1.206g/cm³ . It has one hydrogen bond acceptor and no hydrogen bond donors .Scientific Research Applications

Chemical Synthesis and Properties

- Chlorination Reactions : 2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone has been studied in chlorination reactions, demonstrating its utility in producing chlorocyclohexa-dienones under different conditions (Gordon et al., 1994).

- Crystal Structure Analysis : Investigations into its crystal structure have been conducted, contributing to a deeper understanding of its molecular geometry (Bappalige et al., 2009).

Copolymerization and Material Science

- Copolymerization : The compound has been used in the study of novel copolymers of trisubstituted ethylenes and styrene, providing insights into the polymerization process and the resultant material properties (Kim et al., 1999).

Organic Chemistry Reactions

- Acylation and Alkylation : It's involved in the acylation and alkylation of other compounds, illustrating its reactivity and potential as a synthetic intermediate (Kasturi & Damodaran, 1969).

- Synthetic Equivalents : Research has been conducted on its role as a stable precursor in the synthesis of synthetic equivalents for other organic compounds (Chou & Tsai, 1991).

Catalysis and Polymerization

- Catalysis in Polymerization : Studies have shown its relevance in the catalysis of ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).

Organic Synthesis

- Regioselective Addition : Its utility in controlling the regioselectivity of the addition of certain groups to aromatic compounds has been explored (Ruggeri et al., 2008).

Safety and Hazards

The safety data sheet for 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, it should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-6-7-13(12(2)10-11)8-9-16(20)17-14(18)4-3-5-15(17)19/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTAMZOEAQUDLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644711 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | |

CAS RN |

898794-62-2 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.